1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
Synthesis Analysis
The synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives often involves multistep reactions, including the functionalization of uracil derivatives. For example, 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones can be obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouraciles in trifluoroacetic acid or aqueous ethanol in the presence of hydrochloric acid (Azev, Koptyaeva, & Pospelova, 2021).
Molecular Structure Analysis
The molecular structure of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives has been extensively studied through techniques like NMR, X-ray diffraction, and DFT calculations. For instance, the crystal structure and DFT studies of related pyrimidine derivatives have provided insights into their molecular conformation, hydrogen bonding, and electronic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).
Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against HSC-T6 .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Antitumor Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated .
- Results : The study showed that some compounds effectively inhibited the growth of tumor cells .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been reported to exhibit antiviral activities .
- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized .
- Results : The newly synthesized compounds were screened for their antiviral activity .
Collagen Prolyl 4-Hydroxylases Inhibition
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been reported to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the formation of collagen .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Results : The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antidepressant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrimidine derivatives have been reported to exhibit antidepressant activities .
- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized .
- Results : The newly synthesized compounds were screened for their antidepressant activity .
properties
IUPAC Name |
1-benzyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPOQLJBPNQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296395 | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
91360-95-1 | |
Record name | 91360-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.